

Application Notes and Protocols for SABA1 in Laboratory Experiments

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Compound of Interest

Compound Name: SABA1

Cat. No.: B3668021

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Introduction

SABA1 is a novel antibacterial agent with demonstrated in vitro activity against Gram-negative pathogens, including *Pseudomonas aeruginosa* and *Escherichia coli*[1]. It functions as an inhibitor of biotin carboxylase (BC), an essential enzyme in the fatty acid synthesis pathway of bacteria[1]. Specifically, **SABA1** targets the biotin carboxylase component of the acetyl-CoA carboxylase (ACC) complex[1]. Its unique, atypical mechanism of action, which involves binding to the biotin-binding site of BC in the presence of ADP, makes it a compelling candidate for further investigation in the development of new antibiotics[1]. These application notes provide detailed protocols for the formulation and experimental use of **SABA1** in a laboratory setting.

Physicochemical and Biological Properties of SABA1

Property	Value	Reference
CAS Number	690681-65-3	[1]
Molecular Formula	C22H19ClN2O5S	
Molecular Weight	458.91 g/mol	
Solubility in DMSO	100 mg/mL (217.91 mM)	
Appearance	To be determined (typically a powder)	
Biological Target	Biotin Carboxylase (BC) of Acetyl-CoA Carboxylase (ACC)	
Mechanism of Action	Atypical inhibition by binding to the biotin-binding site in the presence of ADP	
In Vitro Activity	Active against Pseudomonas aeruginosa and Escherichia coli	
IC50 (E. coli ACC)	4.0 μ M	

Experimental Protocols

Protocol 1: Preparation of **SABA1** Stock Solution

This protocol describes the preparation of a concentrated stock solution of **SABA1** using Dimethyl sulfoxide (DMSO).

Materials:

- **SABA1** powder
- Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- Vortex mixer

- Ultrasonic bath

Procedure:

- **Weighing SABA1:** Carefully weigh the desired amount of **SABA1** powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
- **Adding DMSO:** Add the appropriate volume of anhydrous DMSO to the **SABA1** powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed **SABA1**). A common high concentration for **SABA1** in DMSO is up to 100 mg/mL.
- **Dissolution:** Vortex the mixture vigorously for 1-2 minutes.
- **Sonication:** To ensure complete dissolution, place the tube/vial in an ultrasonic bath for a short period. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting:** Aliquot the **SABA1** stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Keep the tubes protected from light.

Note: DMSO is hygroscopic; use freshly opened or properly stored anhydrous DMSO for best results as absorbed moisture can affect the solubility of the compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of SABA1

This protocol outlines the broth microdilution method to determine the MIC of **SABA1** against bacterial strains.

Materials:

- **SABA1** stock solution (prepared as in Protocol 1)

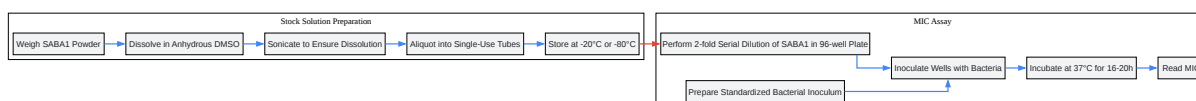
- Bacterial strains of interest (e.g., *E. coli*, *P. aeruginosa*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile pipette tips and multichannel pipette
- Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

- Bacterial Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Serial Dilution of **SABA1**: a. Add 100 μ L of sterile CAMHB to all wells of a 96-well plate. b. Add a specific volume of the **SABA1** DMSO stock solution to the first well to achieve twice the highest desired final concentration (e.g., for a final concentration of 128 μ g/mL, add 2.56 μ L of a 10 mg/mL stock to the first well containing 100 μ L of broth, resulting in a concentration of 256 μ g/mL). Mix well. c. Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second well, and so on, down the plate. Discard the final 100 μ L from the last well of the dilution series.
- Inoculation: Add 100 μ L of the standardized bacterial inoculum to each well, bringing the final volume to 200 μ L. This will dilute the **SABA1** concentration by half, achieving the desired final concentrations.
- Controls:
 - Growth Control: A well containing 200 μ L of inoculated broth with no **SABA1**.

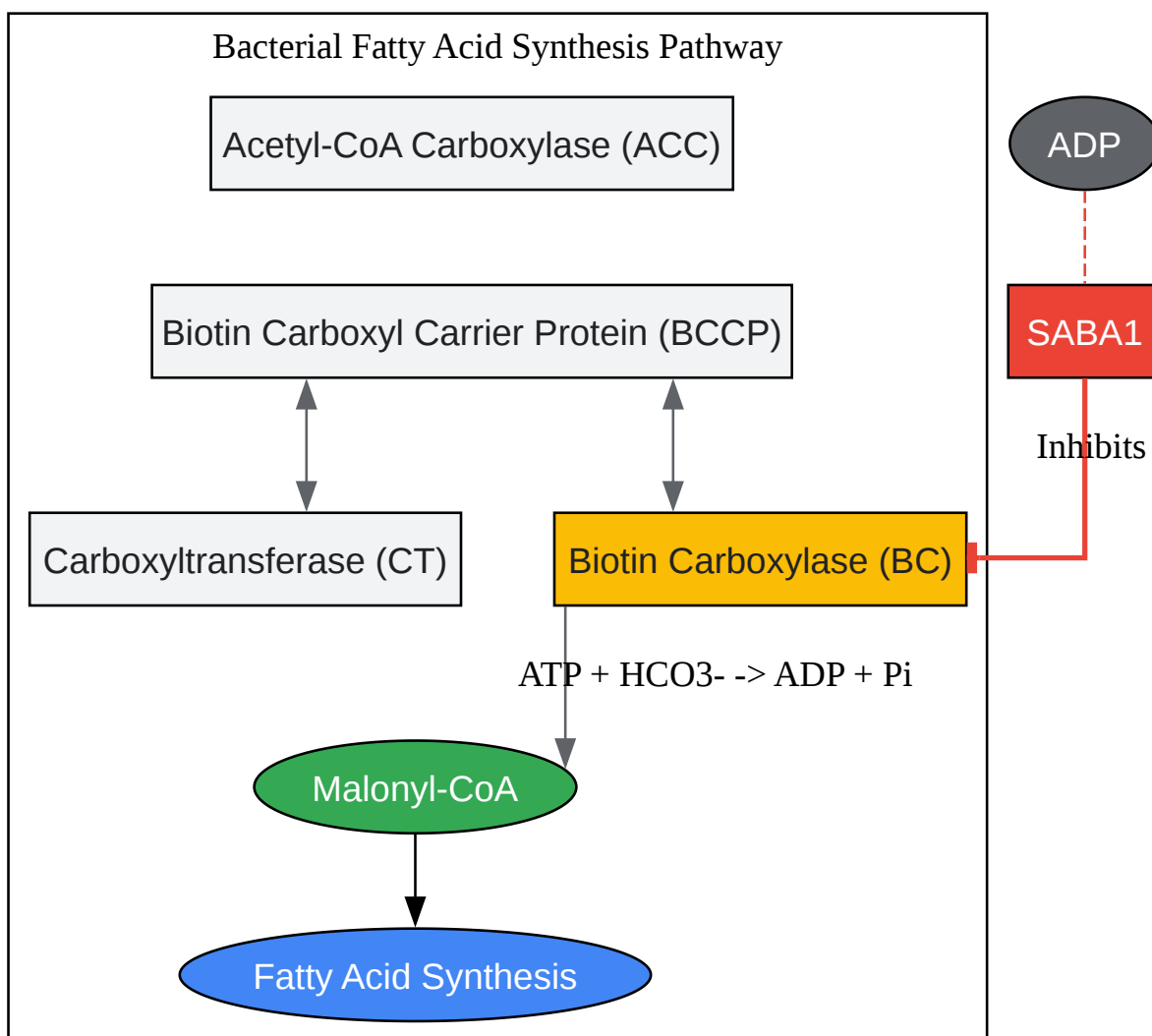
- Sterility Control: A well containing 200 μ L of uninoculated broth.
- Solvent Control: A well containing the highest concentration of DMSO used in the experiment in inoculated broth to ensure the solvent does not inhibit bacterial growth.
- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
- Determining MIC: The MIC is the lowest concentration of **SABA1** that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Visualizations



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Experimental workflow for **SABA1** formulation and MIC testing.



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SABA1's mechanism of action via inhibition of Biotin Carboxylase.

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References

- 1. medkoo.com [medkoo.com]

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